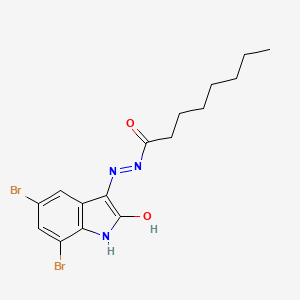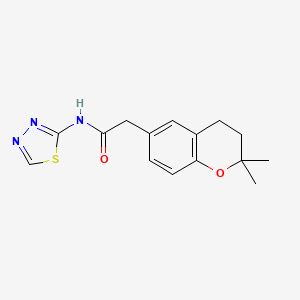![molecular formula C19H17ClN2OS B12162864 1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-metho xybenzene](/img/structure/B12162864.png)
1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-metho xybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-methoxybenzene is a complex organic compound featuring a unique combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a chlorophenyl group, a thiazoline ring, and a methoxybenzene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-methoxybenzene typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazoline ring, which can be synthesized through the cyclization of appropriate thioamide precursors. The azamethylene linkage is then introduced via a condensation reaction with 4-chlorobenzaldehyde. Finally, the prop-2-enyl group is added through an alkylation reaction, and the methoxybenzene moiety is incorporated via electrophilic aromatic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azamethylene linkage or the thiazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or nitro groups.
Scientific Research Applications
1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-methoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-hydroxybenzene
- 1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-ethoxybenzene
Comparison: Compared to its analogs, 1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may affect its interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C19H17ClN2OS |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H17ClN2OS/c1-3-12-22-18(14-4-10-17(23-2)11-5-14)13-24-19(22)21-16-8-6-15(20)7-9-16/h3-11,13H,1,12H2,2H3 |
InChI Key |
LLMZALSRBZIVTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162784.png)

![Acetamide, N-bicyclo[3.3.1]non-1-yl-](/img/structure/B12162793.png)
![3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one](/img/structure/B12162797.png)
![(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12162804.png)
![5-[(7-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B12162806.png)
![2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine](/img/structure/B12162811.png)

![N-{[1,1'-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide](/img/structure/B12162818.png)
![4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B12162819.png)
![Ethyl 4-methyl-2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12162823.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12162839.png)
![3-(2-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12162842.png)
